(S)-3-amino-4-methylpentanoic acid hydrochloride chemical properties
(S)-3-amino-4-methylpentanoic acid hydrochloride chemical properties
An In-Depth Technical Guide to (S)-3-amino-4-methylpentanoic acid hydrochloride
Introduction
(S)-3-amino-4-methylpentanoic acid hydrochloride is the salt form of β-Leucine, a non-proteinogenic β-amino acid.[1][2] Structurally, it is a positional isomer of the essential proteinogenic α-amino acid, L-leucine.[3] As a chiral building block, this compound is of significant interest to researchers and developers in the pharmaceutical and life sciences sectors. Its defined stereochemistry and the presence of both an amine and a carboxylic acid functional group make it a versatile synthon for creating complex molecular architectures.[4] This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols, designed for professionals engaged in chemical synthesis and drug discovery.
Chapter 1: Compound Identification and Structure
Accurate identification is paramount for regulatory compliance and scientific reproducibility. The following table summarizes the key identifiers for (S)-3-amino-4-methylpentanoic acid hydrochloride.
| Identifier | Value | Source |
| IUPAC Name | (3S)-3-amino-4-methylpentanoic acid hydrochloride | N/A (Standard Nomenclature) |
| Synonyms | (S)-beta-Homovaline HCl, (S)-3-Isopropyl-beta-alanine HCl, (3S)-beta-leucine HCl | [1] |
| CAS Number | 40469-85-0 (Free Base) | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | (Derived from free base) |
| Molecular Weight | 167.63 g/mol | (Derived from free base) |
| Canonical SMILES | CC(C)CC(=O)O.Cl | (Derived from free base) |
| InChI Key | GLUJNGJDHCTUJY-YFKPBYRVSA-N | [1] |
Chapter 2: Physicochemical Properties
The physical characteristics of a compound dictate its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water and DMSO | [6] |
| Stability | Stable under recommended storage conditions | [7] |
| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. For long-term preservation, storage as a powder at -20°C is recommended. | [2][5][7][8] |
Chapter 3: Chemical Properties and Reactivity
(S)-3-amino-4-methylpentanoic acid hydrochloride possesses a primary ammonium group and a carboxylic acid, making it a bifunctional molecule.
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Reactivity Profile : The ammonium group can be acylated, alkylated, or used in reductive amination protocols after deprotonation to the free amine. The carboxylic acid moiety can undergo esterification, amide bond formation, or reduction. The hydrochloride salt form enhances stability and water solubility but requires a base for reactions involving the free amine.
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Incompatibilities : For safe and effective experimentation, it is crucial to avoid contact with strong oxidizing agents, reducing agents, and strong alkalis or acids, which could cause undesired reactions or decomposition.[7]
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Chiral Integrity : The compound's primary value lies in its (S)-stereocenter. Reaction conditions should be chosen carefully to prevent racemization. The stereochemistry is fundamental for its application in synthesizing enantiomerically pure pharmaceutical agents, where biological activity is often stereospecific.
Chapter 4: Applications in Research and Drug Development
The unique structure of this β-amino acid makes it a valuable tool in several advanced scientific fields.
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Pharmaceutical Intermediate : It serves as a key building block in the synthesis of novel therapeutic agents.[4] Its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. The use of structurally similar amino acids in the development of Neprilysin (NEP) inhibitors highlights the utility of such building blocks in creating targeted therapeutics.[9]
-
Peptidomimetics and Chemical Biology : When incorporated into peptide chains, β-amino acids like β-Leucine can induce stable secondary structures (e.g., helices and sheets) and confer resistance to proteolytic degradation by enzymes. This makes it an excellent tool for designing metabolically stable peptide-based drugs and probes to study protein-protein interactions.[4]
-
Biochemical Research : As a metabolite and an analog of L-leucine, it is used in studies exploring metabolic pathways and as a substrate or inhibitor to probe enzyme specificity and function.[3][4]
Chapter 5: Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical substance.
-
Hazard Identification : This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles with side-shields, protective gloves, and a lab coat, is mandatory.[7][10] All handling should occur in a well-ventilated area or a chemical fume hood.[7][8]
-
Safe Handling Procedures : Avoid generating dust. Direct contact with skin, eyes, and clothing must be prevented.[7] After handling, wash hands and any exposed skin thoroughly.[10] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]
-
Storage Recommendations : The compound should be stored in its original, tightly sealed container in a dry and cool environment, away from incompatible materials.[8][10] Long-term storage at -20°C is recommended to ensure maximum stability.[5]
Chapter 6: Experimental Protocol: Quality Control via ¹H NMR Spectroscopy
This protocol outlines a standard method for verifying the identity and purity of (S)-3-amino-4-methylpentanoic acid hydrochloride. A self-validating system includes checking for expected signals and the absence of unexpected ones.
1. Objective: To confirm the chemical structure and assess the purity of a given batch of the compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
2. Materials:
-
(S)-3-amino-4-methylpentanoic acid hydrochloride sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR Spectrometer (≥400 MHz)
3. Methodology:
-
Step 1: Sample Preparation
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of D₂O. The choice of D₂O is logical as it will exchange with the labile protons (NH₃⁺ and COOH), simplifying the spectrum by causing their signals to disappear.
-
Vortex the tube until the sample is fully dissolved.
-
-
Step 2: Instrument Setup
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set standard acquisition parameters for a ¹H spectrum (e.g., 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds).
-
-
Step 3: Data Acquisition & Processing
-
Acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (for D₂O, ~4.79 ppm).
-
4. Interpretation of Results:
-
Structural Confirmation : The processed spectrum should be consistent with the compound's structure.[5] Key expected signals include:
-
Two distinct doublets in the upfield region (~0.9-1.2 ppm) corresponding to the diastereotopic methyl protons of the isopropyl group.
-
A multiplet for the methine proton of the isopropyl group.
-
A multiplet for the proton at the chiral center (C3).
-
Two distinct signals (a doublet of doublets for each) for the diastereotopic methylene protons at C2.
-
-
Purity Assessment : The absence of significant unassignable peaks is a strong indicator of high purity (≥98.0% as per typical supplier data).[5] Integration of the peaks should correspond to the proton ratios of the molecule.
Visualization: Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process described above.
Sources
- 1. (S)-3-Amino-4-methyl-pentanoic acid | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. squarix.de [squarix.de]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]
- 10. fishersci.co.uk [fishersci.co.uk]
